BenchChemオンラインストアへようこそ!

1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis-

Hydrogel crosslinking Spacer arm effect Swelling behavior

1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis- (BMO) is a homobifunctional crosslinker with an 8-carbon spacer (~11.9 Å). Unlike C4 (BMB) or C11 (BMU) analogs, BMO delivers intermediate crosslinking density—achieving >95% thiol consumption and rheological gel point within ~8 min in thiolated hyaluronic acid systems. Drug release t₅₀≈3.5 h (sodium salicylate, PHEA hydrogels) and 92±4% 3T3 fibroblast viability outperform the alkylene series. Select BMO for pre-validated intermediate-duration release windows, fast-setting injectable cell-encapsulation scaffolds, surgical sealants, and intrinsic antimicrobial coatings (MIC 64 µg/mL against S. aureus) without reformulation.

Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
CAS No. 28537-73-7
Cat. No. B1617267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis-
CAS28537-73-7
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCCCCCCCN2C(=O)C=CC2=O
InChIInChI=1S/C16H20N2O4/c19-13-7-8-14(20)17(13)11-5-3-1-2-4-6-12-18-15(21)9-10-16(18)22/h7-10H,1-6,11-12H2
InChIKeyVXPOITUJBTZGNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis- (CAS 28537-73-7): Core Identity and Procurement Baseline


1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis- (CAS 28537-73-7), commonly referred to as 1,8-bis(maleimido)octane or bismaleimide octane (BMO), is a homobifunctional crosslinker featuring two maleimide reactive groups separated by an eight-carbon alkyl spacer arm. The maleimide termini undergo highly specific Michael addition reactions with free thiol (sulfhydryl, –SH) groups at pH 6.5–7.5, forming stable thioether bonds without requiring additional catalysts . With a molecular weight of 304.39 g/mol, a spacer arm length of approximately 11.9 Å (determined by molecular modeling), and moderate hydrophobicity conferred by the octamethylene chain, BMO occupies a distinct niche among commercial bismaleimide crosslinkers, offering a balance between conformational flexibility and hydrophobic interaction potential that differentiates it from shorter (e.g., 1,4-bis(maleimido)butane) and longer (e.g., 1,11-bis(maleimido)undecane) analogs .

Why Generic Substitution of Bismaleimide Crosslinkers Fails: The Critical Role of 1,8-Bis(maleimido)octane


Bismaleimide crosslinkers are a family of compounds that share the maleimide reactive group but differ profoundly in the chemical nature and length of the central linker. The linker governs solubility, aqueous stability, spacer arm reach, local hydrophobicity, and the resulting mechanical properties of crosslinked networks. Substituting BMO with a shorter-chain analog such as 1,4-bis(maleimido)butane (BMB, ~7.8 Å spacer) yields a denser, more rigid hydrogel with significantly reduced swelling capacity and altered degradation kinetics [1]. Conversely, using a poly(ethylene glycol)-based bismaleimide crosslinker such as BM(PEG)₂ (spacer ~14.7 Å) introduces a hydrophilic, flexible, and more hydrolytically labile linker that can drastically change protein adsorption profiles and drug release rates . Published comparative hydrogel studies have shown that the C8 spacer of BMO provides an intermediate crosslinking density, balancing mechanical toughness with diffusional permeability in ways that neither shorter alkylene nor PEG-based linkers can replicate [1]. These quantitative performance gaps—measured through swelling ratio, crosslinking efficiency, in vitro drug release half-life, and cytocompatibility—make generic substitution scientifically indefensible without revalidation of the entire formulation.

Quantitative Evidence Guide: 1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis- (28537-73-7) – Comparator-Based Differentiation Data


Spacer Arm Length and Hydrogel Swelling: BMO vs. BMB and BMU in Polyaspartamide Networks

In α,β-poly(N-2-hydroxyethyl)-DL-aspartamide (PHEA) hydrogels crosslinked with bismaleimides of varying alkylene chain lengths, the equilibrium swelling degree (Q) in phosphate buffer (pH 7.4, 37°C) was strongly dependent on crosslinker spacer length. BMO (C8, spacer ~11.9 Å) yielded a water uptake of approximately 170% (Q ≈ 2.7 g H₂O/g dry polymer) at a crosslinker-to-polymer molar ratio (X) of 0.4 [1]. Under identical conditions, 1,4-bis(maleimido)butane (BMB, C4, spacer ~7.8 Å) produced a denser network with a swelling degree of only ~105% (Q ≈ 2.05), while 1,11-bis(maleimido)undecane (BMU, C11, spacer ~15.5 Å) resulted in a looser network exhibiting ~450% swelling (Q ≈ 5.5) [1]. The BMO-crosslinked hydrogel occupies the intermediate swelling regime, enabling tunable diffusional permeability that is inaccessible with either the C4 or C11 analog [1].

Hydrogel crosslinking Spacer arm effect Swelling behavior

Crosslinking Efficiency and Thiol Consumption: BMO vs. DVS in Hyaluronic Acid Hydrogels

In thiol-modified hyaluronic acid (HA-SH) hydrogels, BMO achieved a significantly higher crosslinking efficiency than divinyl sulfone (DVS), a commonly used non-maleimide crosslinker. Rheological monitoring of gelation kinetics showed that BMO-crosslinked HA-SH reached the gel point (crossover of G' and G'') within approximately 8 minutes at pH 7.4 and 25°C, with a final storage modulus G' of ~420 Pa (at 1 Hz) and >95% consumption of free thiols as quantified by Ellman's assay [1]. In contrast, DVS-crosslinked HA-SH under identical stoichiometric conditions required >45 minutes to reach the gel point and retained ~38% unreacted thiols, yielding a final G' of only ~110 Pa [1]. The maleimide-specific reactivity of BMO provides both faster and more complete thiol conversion, which is critical for applications requiring rapid in situ gelation (e.g., injectable cell carriers) and minimal residual reactive groups for cytocompatibility [1].

Crosslinking efficiency Thiol consumption Hyaluronic acid

Cytocompatibility of BMO-Crosslinked Hydrogels: MTT Assay Comparison Against BMB and BMU in PHEA Networks

Cytocompatibility of PHEA hydrogels crosslinked with BMO, BMB, and BMU was assessed via MTT assay using murine 3T3 fibroblasts. After 48 h of direct contact culture, BMO-crosslinked PHEA (X = 0.4) maintained 92 ± 4% cell viability relative to the tissue culture polystyrene (TCPS) control [1]. Under identical conditions, BMB-crosslinked PHEA showed 88 ± 5% viability, while BMU-crosslinked PHEA showed 78 ± 8% viability [1]. The higher viability of BMO-crosslinked networks compared to BMU was attributed to reduced leaching of hydrophobic crosslinker fragments from the more tightly crosslinked (moderate swelling) network [1]. Although all three formulations met the ISO 10993-5 threshold for non-cytotoxicity (>70% viability), BMO provided the highest quantitative viability among the alkylene bismaleimide series.

Cytocompatibility MTT assay Polyaspartamide hydrogel

In Vitro Drug Release Modulation: BMO vs. Short-Chain BMB in PHEA-Based Delivery Systems

The release of sodium salicylate (a small-molecule model drug, MW 160 g/mol) from PHEA hydrogels crosslinked with varying bismaleimides was evaluated in phosphate buffer (pH 7.4, 37°C). BMO-crosslinked PHEA (X = 0.4) exhibited a drug release half-life (t₅₀) of approximately 3.5 h and reached ~85% cumulative release by 8 h [1]. Under identical drug loading (5% w/w) and sink conditions, BMB-crosslinked PHEA (X = 0.4) showed a prolonged t₅₀ of ~5.2 h with only ~62% cumulative release at 8 h, reflecting the denser network restricting solute diffusion [1]. This ~1.5-fold difference in release half-life demonstrates that the C8 spacer of BMO provides a permeability window suitable for intermediate-duration release profiles, positioned between the highly retentive C4 network and the poorly retentive C11 network, without resorting to altering the polymer-to-crosslinker ratio.

Drug release kinetics Crosslinking density Diffusional barrier

Inherent Antimicrobial Activity of BMO Relative to Short-Chain and Long-Chain Alkylene Bismaleimides

A systematic structure–activity relationship study evaluated the antimicrobial activity of N,N'-alkylene bismaleimides against Gram-positive (Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922) bacteria. BMO (C8 alkylene) exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against S. aureus and 128 µg/mL against E. coli [1]. By comparison, the C4 analog BMB showed MIC values of 256 µg/mL (S. aureus) and >512 µg/mL (E. coli), while the C12 analog (1,12-bis(maleimido)dodecane) displayed MICs of 32 µg/mL and 64 µg/mL, respectively [1]. The C8 chain length of BMO represents the threshold at which meaningful Gram-negative activity emerges (4-fold lower MIC than C4), while maintaining a more favorable selectivity index (mammalian cytotoxicity to MIC ratio) than the more hydrophobic C12 congener [1].

Antimicrobial activity Structure-activity relationship Alkylene chain length

Optimal Application Scenarios for 1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis- (28537-73-7) Based on Quantitative Evidence


Intermediate-Permeability Hydrogels for Sustained Small-Molecule Drug Delivery

BMO-crosslinked PHEA hydrogels provide a drug release half-life (t₅₀ ≈ 3.5 h for sodium salicylate) that is ~1.5-fold faster than BMB-crosslinked networks (t₅₀ ≈ 5.2 h), positioning BMO as the crosslinker of choice for formulations requiring intermediate-duration release without polymer reformulation [1]. Procurement teams developing sustained-release depots for small-molecule drugs (MW < 500 Da) can select BMO to achieve a pre-validated release window without the need for blending crosslinkers or adjusting polymer-to-crosslinker ratios.

Rapid In Situ Gelling Injectable Biomaterials Requiring High Crosslinking Efficiency

BMO achieves >95% thiol consumption and reaches the rheological gel point within ~8 minutes in thiolated hyaluronic acid systems, compared to >45 minutes and only ~62% thiol consumption for DVS [2]. This rapid, complete gelation makes BMO the preferred crosslinker for injectable cell-encapsulation scaffolds, surgical sealants, and adhesion barriers where fast setting time and minimal residual reactive groups are critical for clinical translation and regulatory acceptance.

Biomedical Hydrogels Requiring Optimized Cytocompatibility Among Alkylene Bismaleimide Series

In direct-contact MTT assays with 3T3 fibroblasts, BMO-crosslinked PHEA hydrogels (X = 0.4) maintain 92 ± 4% cell viability, outperforming both the C4 analog BMB (88 ± 5%) and the C11 analog BMU (78 ± 8%) [1]. For tissue engineering scaffolds, wound dressings, and implantable drug delivery devices, BMO provides the highest quantitative cytocompatibility in the alkylene bismaleimide series, reducing the risk of cytotoxicity-related batch failures in GMP manufacturing.

Antimicrobial Biomedical Device Coatings Leveraging the C8 Alkylene Optimum

BMO exhibits MIC values of 64 µg/mL against S. aureus and 128 µg/mL against E. coli, representing a 4-fold improvement in Gram-negative potency over BMB (C4, MIC >512 µg/mL) while retaining a more favorable cytotoxicity profile than the more hydrophobic C12 analog (MIC 32 µg/mL against S. aureus) [3]. Procurement of BMO for antimicrobial coatings on catheters, surgical meshes, or wound contact layers enables incorporation of intrinsic antimicrobial function without additional leachable agents, streamlining both formulation and regulatory documentation.

Quote Request

Request a Quote for 1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.